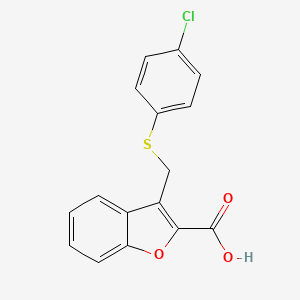

3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid

Description

3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a 4-chlorophenylsulfanylmethyl substituent at the 3-position of the benzofuran core and a carboxylic acid group at the 2-position.

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3S/c17-10-5-7-11(8-6-10)21-9-13-12-3-1-2-4-14(12)20-15(13)16(18)19/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYYBKMORLLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical properties:

- Molecular Formula : C16H11ClO3S

- Molar Mass : 318.77 g/mol

- IUPAC Name : this compound

These properties are crucial for understanding how the compound interacts with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the benzofuran moiety enhances binding affinity through interactions with hydrophobic pockets in proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In particular, its effects on various cancer cell lines have been investigated:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

In a study examining the antiproliferative effects of a related compound (not directly tested but structurally similar), it was found that certain benzofuran derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 cells. The study reported significant increases in early and late apoptosis markers upon treatment.

| Compound | IC50 (μM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| 9e | 2.52 | 8.11 | 23.77 |

| Control | N/A | 0.47 | 0.31 |

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are critical enzymes involved in various physiological processes, including pH regulation and carbon dioxide transport. Benzofuran-based carboxylic acids have shown promise as inhibitors of these enzymes.

Research Findings on CA Inhibition

The inhibition activity against human carbonic anhydrase isoforms was assessed, revealing varying degrees of potency:

| Compound | Isoform | Ki (μM) |

|---|---|---|

| 9a | hCA I | 64.7 |

| 9b | hCA II | 3.1 |

| 9c | hCA II | 4.1 |

These findings suggest that modifications to the benzofuran structure can significantly impact inhibitory potency against CAs.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Ischemic Cell Death Inhibition: The 4-nitro and pyridin-2-yl sulfanyl derivatives (EC₅₀ ~0.5 µM) demonstrate potent activity, suggesting that electron-withdrawing groups (e.g., NO₂) or heteroaromatic substituents (e.g., pyridyl) enhance binding to targets involved in apoptosis regulation . The chlorine substituent in the target compound may offer similar electronic effects, though its activity remains unquantified in available literature.

Antifungal Activity :

- While 3-methylbenzofuran-2-carboxylic acid shows moderate antifungal activity, hybrid derivatives (e.g., benzofuran-1,2,3-triazoles) exhibit enhanced efficacy, indicating that functional group diversity (e.g., triazoles) is critical for targeting fungal enzymes .

Immune Modulation :

- Under spaceflight conditions, benzofuran-2-carboxylic acid derivatives like KMEG alter gene expression in immune cells, highlighting the scaffold’s versatility in diverse biological contexts .

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid, and what experimental considerations are critical for optimizing yield?

Methodological Answer: A common synthetic strategy involves the oxidation of the sulfanyl (-S-) group to sulfonyl (-SO₂-) intermediates, followed by coupling with benzofuran-2-carboxylic acid derivatives. For example, 3-chloroperoxybenzoic acid (mCPBA) is frequently used to oxidize sulfanyl precursors in dichloromethane at low temperatures (273 K), achieving yields >70% after column chromatography . Key considerations include:

- Reaction Temperature: Oxidation reactions are exothermic; maintaining low temperatures (e.g., 273 K) prevents side reactions.

- Purification: Silica gel chromatography with non-polar solvents (e.g., benzene or hexane/ethyl acetate mixtures) resolves polar byproducts.

- Crystallization: Slow evaporation of acetone or diisopropyl ether solutions produces X-ray-quality crystals for structural validation .

Q. How can researchers validate the molecular structure of this compound, and what analytical techniques are most reliable?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (riding H-atom model, anisotropic displacement parameters) confirms bond lengths (e.g., C–S = 1.76–1.82 Å) and torsion angles .

- NMR Spectroscopy: H and C NMR are critical for verifying substituent positions. For example, the 4-chlorophenyl group shows characteristic aromatic proton splitting (δ 7.2–7.4 ppm), while the benzofuran carbonyl carbon appears at δ 165–170 ppm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] = 381.1 for a related benzofuran-carboxylic acid derivative) .

Q. What biological activities have been reported for benzofuran-2-carboxylic acid derivatives, and how are these assays designed?

Methodological Answer: Benzofuran-2-carboxylic acid derivatives exhibit immune modulation and antitumor properties. For example:

- Immune Modulation: In NASA studies, derivatives like KMEG were tested on human peripheral blood mononuclear cells (PBMCs) under microgravity analogs (clinostat rotation) to simulate spaceflight conditions. Proliferation assays (e.g., CFSE dilution) and cytokine profiling (ELISA) quantified immune responses .

- Antitumor Activity: Dose-dependent cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7) at concentrations of 1–100 µM, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer: Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., rotameric equilibria) or crystal-packing effects. Strategies include:

- Variable-Temperature NMR: Cooling to 223 K slows molecular motion, resolving split peaks caused by conformational exchange.

- DFT Calculations: Comparing experimental X-ray geometries with density functional theory (DFT)-optimized structures identifies steric or electronic distortions.

- Complementary Techniques: IR spectroscopy validates hydrogen-bonding interactions (e.g., carbonyl stretching at 1680–1720 cm), which may differ in solution vs. solid state .

Q. What structural modifications enhance the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Substituent Effects: Fluorine or chlorine at the 4-position of the phenyl ring increases metabolic stability and target affinity. For example, 7-fluoro analogs show enhanced π-stacking with biological targets due to electronegativity .

- Scaffold Hybridization: Coupling with triazole or indole moieties (e.g., via EDC/HOBt-mediated amidation) improves solubility and pharmacokinetic profiles. In vitro assays (e.g., logP measurements) guide optimization .

- In Silico Screening: Molecular docking (AutoDock Vina) against targets like Mcl-1 identifies critical binding residues (e.g., Arg263 and Tyr199) for rational design .

Q. How should researchers design experiments to assess this compound’s stability under extreme conditions (e.g., radiation, microgravity)?

Methodological Answer:

- Radiation Exposure: Gamma-irradiation (e.g., Co source, 10–50 Gy) followed by HPLC-MS monitors degradation products (e.g., dechlorinated or oxidized derivatives).

- Microgravity Simulation: Rotating wall vessel (RWV) bioreactors model spaceflight conditions. PBMCs treated with the compound are analyzed for transcriptomic changes (RNA-seq) and oxidative stress markers (e.g., glutathione assays) .

- Accelerated Stability Testing: Forced degradation (40°C/75% RH for 6 months) with periodic sampling identifies hydrolysis-prone sites (e.g., ester or sulfanyl groups) .

Q. What advanced synthetic strategies remain unexplored for this compound, and how might they address current limitations?

Methodological Answer:

- Catalytic Hydrogenation: Unattempted routes (e.g., alkyne hydrogenation to form propynoic acid intermediates) could simplify synthesis. Pd/C or Lindlar catalyst screening under H (1–3 atm) may improve regioselectivity .

- Photoisomerization: UV-light-mediated isomerization (e.g., 254 nm) offers a green chemistry alternative but requires optimization to prevent decomposition .

- Microwave-Assisted Synthesis: Reducing reaction times (e.g., from 6 h to 30 min) via microwave irradiation (150°C, 300 W) improves throughput for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.